3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
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Overview
Description
3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a cyclohexenyl ring with a hydroxyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea typically involves the following steps:
Formation of the Dichlorophenyl Group: The dichlorophenyl group can be synthesized through the chlorination of phenol derivatives.
Cyclohexenyl Ring Formation: The cyclohexenyl ring is formed through a cyclization reaction, often involving the use of a strong acid catalyst.
Urea Formation: The urea moiety is introduced by reacting the dichlorophenyl group with an isocyanate derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of specialized reactors and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced forms with altered double bonds or single bonds.
Substitution Products: Compounds with different functional groups or substituents.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies, particularly in understanding enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron): Used as a herbicide and algicide.
3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea (Linuron): Another herbicide with similar applications.
Uniqueness: 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea stands out due to its unique cyclohexenyl ring and hydroxyl group, which may confer different chemical properties and biological activities compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-5-4-10(8-12(11)16)18-13(19)17-9-14(20)6-2-1-3-7-14/h2,4-6,8,20H,1,3,7,9H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUAEWQAWKWPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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